MIC90 Against Mycoplasma hyopneumoniae: A 100-Fold Superiority Over Tiamulin
In a direct head-to-head comparison using a broth microdilution method against recent field strains of Mycoplasma hyopneumoniae, valnemulin demonstrated exceptionally higher potency than the first-generation pleuromutilin tiamulin and the fluoroquinolone enrofloxacin [1]. Valnemulin's MIC90 was 0.0005 μg/mL, compared to tiamulin's MIC90 of 0.05 μg/mL and enrofloxacin's MIC90 of 0.01 μg/mL [1]. This represents a 100-fold increase in activity over tiamulin and a 20-fold increase over enrofloxacin against this primary causative agent of enzootic pneumonia in pigs [1].
| Evidence Dimension | In vitro potency (MIC90) against Mycoplasma hyopneumoniae field isolates |
|---|---|
| Target Compound Data | 0.0005 μg/mL |
| Comparator Or Baseline | Tiamulin: 0.05 μg/mL; Enrofloxacin: 0.01 μg/mL |
| Quantified Difference | Valnemulin is 100-fold more active than tiamulin; 20-fold more active than enrofloxacin |
| Conditions | Broth microdilution method; recent field strains |
Why This Matters
This extreme potency advantage allows for potentially lower dosing and higher clinical efficacy in the treatment of enzootic pneumonia, a major economic disease in swine production, while also providing a higher therapeutic window.
- [1] Hannan PCT, Windsor GD, de Jong A, Schmeer N, Stegemann M. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor®), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae. Research in Veterinary Science. 1997;63(2):157-160. View Source
